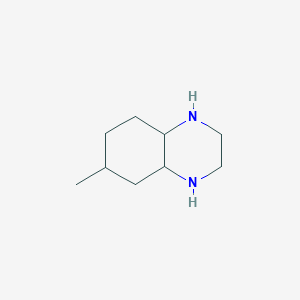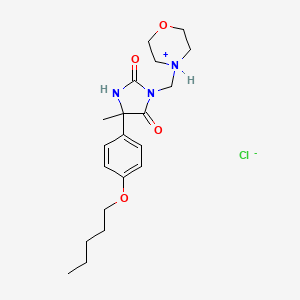
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a morpholinomethyl group, a pentyloxyphenyl group, and a methylhydantoin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride typically involves multiple steps. The initial step often includes the formation of the hydantoin core, followed by the introduction of the pentyloxyphenyl group through a substitution reaction. The morpholinomethyl group is then added via a nucleophilic substitution reaction. The final step involves the conversion of the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin hydrochloride
- 3-(Morpholinomethyl)-5-(p-ethoxyphenyl)-5-methylhydantoin hydrochloride
- 3-(Morpholinomethyl)-5-(p-butoxyphenyl)-5-methylhydantoin hydrochloride
Uniqueness
3-(Morpholinomethyl)-5-(p-pentyloxyphenyl)-5-methylhydantoin hydrochloride is unique due to the presence of the pentyloxyphenyl group, which imparts distinct chemical properties compared to its analogs
Propiedades
Número CAS |
98402-08-5 |
|---|---|
Fórmula molecular |
C20H30ClN3O4 |
Peso molecular |
411.9 g/mol |
Nombre IUPAC |
5-methyl-3-(morpholin-4-ium-4-ylmethyl)-5-(4-pentoxyphenyl)imidazolidine-2,4-dione;chloride |
InChI |
InChI=1S/C20H29N3O4.ClH/c1-3-4-5-12-27-17-8-6-16(7-9-17)20(2)18(24)23(19(25)21-20)15-22-10-13-26-14-11-22;/h6-9H,3-5,10-15H2,1-2H3,(H,21,25);1H |
Clave InChI |
RHVRHSZMLVGEAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C[NH+]3CCOCC3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


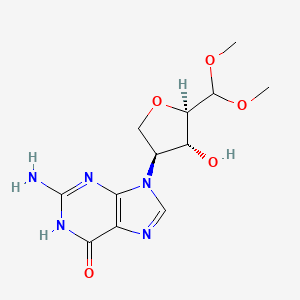
![2-[1,2-bis(4-methoxyphenyl)butylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B13792626.png)
![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
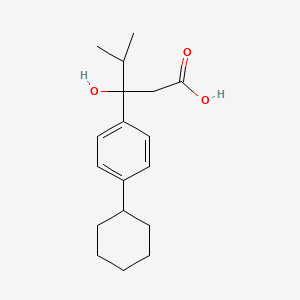
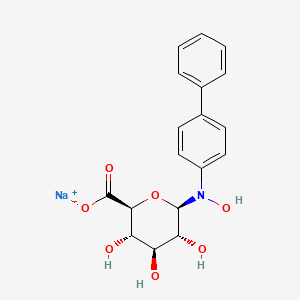
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
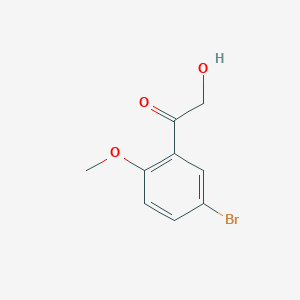
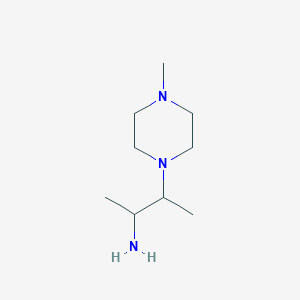
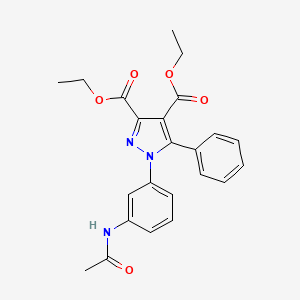

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
